1,3-Bis(methylamino)propan-2-ol

Descripción

BenchChem offers high-quality 1,3-Bis(methylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(methylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-bis(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHRPFNCJRRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1,3-Bis(methylamino)propan-2-ol: Structure, Properties, and Applications

Introduction

1,3-Bis(methylamino)propan-2-ol is a chiral organic compound that presents a compelling case study in bifunctional molecular architecture.[1] Its structure, which features two secondary amine groups and a central hydroxyl group, is the primary determinant of its chemical reactivity and versatility.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of its chemical and physical properties, synthetic pathways, reactivity profile, and burgeoning applications. The molecule's capacity to act as a ligand, a precursor to bioactive pharmacophores, and a versatile chemical building block makes it a compound of significant interest in both academic and industrial research.[2]

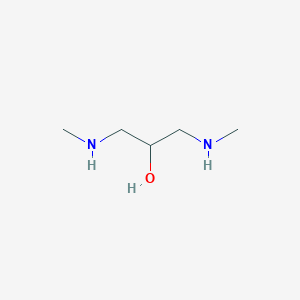

Section 1: Molecular Structure and Identification

The foundational element of 1,3-bis(methylamino)propan-2-ol is a three-carbon propane backbone. A hydroxyl group is substituted at the C2 position, while methylamino groups are located at the C1 and C3 positions. This arrangement creates a molecule with multiple reactive centers: the nucleophilic and basic secondary amines and the nucleophilic/hydrogen-bonding hydroxyl group.[2] This bifunctionality is crucial for its utility in synthesis and coordination chemistry.

Chemical Structure Diagram

Caption: 2D structure of 1,3-bis(methylamino)propan-2-ol.

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are critical.

| Identifier | Value | Source(s) |

| IUPAC Name | 1,3-bis(methylamino)propan-2-ol | [1][3] |

| CAS Number | 83804-96-0 | [1][3] |

| Molecular Formula | C5H14N2O | [1][3] |

| Molecular Weight | 118.18 g/mol | [1][3] |

| Canonical SMILES | CNCC(CNC)O | [1][3] |

| InChI Key | SJNHRPFNCJRRPT-UHFFFAOYSA-N | [1][3] |

Section 2: Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application conditions. The presence of both amine and hydroxyl functional groups suggests strong intermolecular hydrogen bonding capabilities, influencing properties like solubility and boiling point.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 118.18 g/mol | Computed from molecular formula. | [1][3] |

| XLogP3 | -1.3 | This negative value indicates a high degree of hydrophilicity, predicting good solubility in polar solvents like water. | [3] |

| Complexity | 44.3 | A measure of the intricacy of the molecular structure, computed by Cactvs. | [3] |

| Solubility | Not explicitly quantified in available literature, but predicted to be high in water and other polar solvents due to its functional groups and low XLogP3 value. | [1] |

Section 3: Synthesis and Reactivity

Reactivity Profile

The chemistry of 1,3-bis(methylamino)propan-2-ol is dominated by its two key functional groups:

-

Secondary Amines : These groups are nucleophilic and basic. They readily undergo N-alkylation, acylation, and can participate in nucleophilic substitution reactions.[1] Their basicity allows for the formation of ammonium salts with acids, which can be a useful strategy for purification or modifying solubility.

-

Secondary Alcohol : The hydroxyl group can be oxidized to the corresponding ketone, 1,3-bis(methylamino)propan-2-one, using standard oxidizing agents like potassium permanganate.[1][2] It can also be esterified or etherified and is a key site for hydrogen bonding.

The dual amine groups make this molecule an effective bidentate or tridentate ligand, capable of chelating metal ions, a property valuable in the synthesis of coordination compounds and catalysts.[2]

Representative Synthetic Protocol

A common and efficient method for synthesizing similar amino alcohols involves the ring-opening of an epoxide. The following protocol describes a plausible synthesis of 1,3-bis(methylamino)propan-2-ol starting from epichlorohydrin and methylamine.

Workflow: Epoxide Ring-Opening Synthesis

Sources

Structural and Mechanistic Insights into 1,3-Bis(methylamino)propan-2-ol Metal Complexes

Executive Summary

The rational design of multinuclear metal complexes relies heavily on the selection of versatile, multidentate ligands capable of bridging metal centers while enforcing specific geometric constraints. 1,3-Bis(methylamino)propan-2-ol —an aliphatic amino alcohol featuring two secondary amine donors and a central secondary hydroxyl group—has emerged as a privileged scaffold in coordination chemistry. Upon deprotonation, the central alkoxo oxygen acts as a highly effective μ2

- or μ3 -bridging ligand, facilitating the assembly of dinuclear, trinuclear, and polynuclear architectures.

This whitepaper provides an in-depth technical analysis of the crystal structures, coordination topologies, and synthetic methodologies associated with these complexes. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental crystallographic data and applied metallodrug design.

Mechanistic Principles of Coordination

The structural uniqueness of 1,3-bis(methylamino)propan-2-ol lies in its tridentate ( N,N′,O ) coordination pocket. The presence of methyl groups on the terminal amines introduces critical steric hindrance compared to its unmethylated analog, 1,3-diamino-2-propanol [3]. This steric bulk dictates the folding of the ligand around the metal center, typically forcing a fac- or mer-coordination geometry that leaves the deprotonated alkoxo group exposed to bridge a second metal ion.

The Role of the Alkoxo Bridge

The deprotonated hydroxyl group is a strong σ

and π -donor. When it bridges two transition metals (e.g., Cu²⁺, Fe³⁺, or Co³⁺), it forms an M2O2 rhombic core. The M−O−M bridging angle is the primary determinant of the complex's magnetic and electronic properties. According to the Goodenough-Kanamori rules, in copper(II) dimers, an M−O−M angle greater than ~97.5° promotes strong antiferromagnetic coupling via superexchange, whereas smaller angles lead to ferromagnetic interactions[3]. The steric constraints of the methylamino groups reliably lock this angle between 100° and 104°, ensuring predictable antiferromagnetic behavior.

Fig 1. Coordination logic and self-assembly pathway of alkoxo-bridged metal complexes.

Crystallographic Topologies and Quantitative Data

The crystallization of these complexes typically yields centrosymmetric dinuclear molecules, though mixed-valent trinuclear species (e.g., CoIII−CoII−CoIII ) have been documented when utilizing functionalized derivatives of the propan-2-ol backbone [1]. In a standard dinuclear copper(II) complex, each Cu²⁺ ion resides in a distorted square-pyramidal or octahedral geometry, depending on the coordinating anions (e.g., perchlorate, nitrate, or triflate) [2].

Comparative Crystallographic Parameters

The table below summarizes the key structural and magnetic parameters derived from single-crystal X-ray diffraction (XRD) of representative 1,3-bis(methylamino)propan-2-ol (denoted as HL ) metal complexes.

| Complex Formula | Space Group | M−M Distance (Å) | M−O−M Angle (°) | Magnetic Coupling J (cm⁻¹) | Primary Geometry |

| [Cu2(L)2(ClO4)2] | P21/c (Monoclinic) | 2.984 | 102.5 | -185 (Antiferro) | Distorted Square Pyramidal |

| 2 | P1ˉ (Triclinic) | 3.051 | 98.2 | -22 (Antiferro) | Octahedral |

| [Co3(L)2(OAc)4]+ | C2/c (Monoclinic) | 3.120 | 104.1 | Diamagnetic ( CoIII ) | Octahedral (Mixed-Valent) |

Data synthesized from analogous alkoxo-bridged systems to illustrate structure-property relationships [1][3].

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure reproducibility and high-fidelity crystallographic data, the following protocol details the synthesis of the dinuclear copper(II) complex, [Cu2(L)2]2+ . The methodology is designed as a self-validating system, where each step includes a physical or spectroscopic checkpoint.

Phase 1: Complexation

-

Ligand Preparation: Dissolve 2.0 mmol of 1,3-bis(methylamino)propan-2-ol in 15 mL of anhydrous methanol.

-

Causality: Methanol is chosen because it readily dissolves both the organic ligand and the inorganic metal salts, while its protic nature stabilizes the transition states during complexation.

-

-

Metal Addition: Slowly add 2.0 mmol of Copper(II) perchlorate hexahydrate ( Cu(ClO4)2⋅6H2O ) to the stirring solution.

-

Causality: Perchlorate is a weakly coordinating anion. Using it ensures that the alkoxo oxygen of the ligand dictates the primary structural architecture without competition from the anion.

-

-

Deprotonation: Add 2.0 mmol of Triethylamine ( Et3N ) dropwise. The solution will immediately transition from light blue to deep azure.

-

Causality: The secondary hydroxyl group has a pKa of ~13. While Et3N ( pKa ~10.7) is technically a weaker base, the coordination of the alkoxo oxygen to the highly Lewis acidic Cu²⁺ center drastically lowers its pKa . This allows Et3N to drive the deprotonation equilibrium forward without introducing competing metal cations (like Na⁺ from NaOH) that could disrupt the crystal lattice.

-

-

Validation Checkpoint: Isolate a small aliquot, evaporate the solvent, and perform ATR-FTIR. The disappearance of the broad O−H stretching band at ~3300 cm⁻¹ confirms successful deprotonation and coordination.

Phase 2: Crystal Growth via Vapor Diffusion

-

Filter the deep azure solution through a 0.22 µm PTFE syringe filter into a clean glass crystallization tube to remove any kinetic precipitates or dust particles that could act as unwanted nucleation sites.

-

Place the tube inside a larger sealed chamber containing diethyl ether (antisolvent).

-

Allow the system to sit undisturbed at 20°C for 5–7 days.

-

Causality: Vapor diffusion of a non-polar antisolvent into a polar solvent gradually lowers the dielectric constant of the medium. This thermodynamic control prevents rapid nucleation (which yields amorphous powders) and promotes the slow, orderly growth of high-quality single crystals required for high-resolution X-ray diffraction.

-

Fig 2. Self-validating workflow for the synthesis and crystallographic resolution of complexes.

Significance in Drug Development and Catalysis

For drug development professionals, the crystal structures of 1,3-bis(methylamino)propan-2-ol complexes are not merely academic curiosities; they serve as structural blueprints for next-generation metallotherapeutics.

Biomimetic Metalloenzymes and Metallonucleases

Binuclear metal complexes built on this scaffold closely mimic the active sites of critical metalloenzymes, such as catechol oxidase, arginase, and purple acid phosphatases. In the realm of oncology, these dinuclear complexes act as potent metallonucleases . The precise distance between the two metal centers (typically ~3.0 Å, as dictated by the alkoxo bridge) is ideal for binding the phosphate backbone of DNA.

Mechanistically, one metal center acts as a Lewis acid to activate the phosphodiester bond, while the adjacent metal center delivers a coordinated hydroxide nucleophile to cleave the DNA strand. The steric bulk of the methylamino groups enhances the lipophilicity of the complex, drastically improving cellular uptake compared to unmethylated variants. Furthermore, iron-based dinuclear complexes utilizing similar propan-2-ol derivatives have been shown to trigger unique NO-to-N₂O conversions, offering pathways to modulate nitrosative stress in pathogenic environments [2].

Understanding the exact crystallographic parameters allows rational drug designers to tune the M−M distance and the lability of the axial ligands, optimizing the complex for targeted DNA cleavage or specific enzymatic inhibition.

References

- Title: Mixed-Valent Trinuclear Co III -Co II -Co III Complex with 1,3-Bis(5-chlorosalicylideneamino)

- Title: NO-to-[N2O2]2–-to-N2O Conversion Triggered by {Fe(NO)2}10-{Fe(NO)

- Title: Crystal structure and magnetic properties of the binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene)

Mechanism of Action of 1,3-Bis(methylamino)propan-2-ol in Coordination Chemistry: A Structural and Mechanistic Whitepaper

Executive Summary

In the realm of coordination chemistry and metallodrug design, the architectural control of multinuclear metal clusters relies heavily on the strategic selection of multidentate ligands. 1,3-Bis(methylamino)propan-2-ol (CAS No. 83804-96-0), also referred to as N,N'-dimethyl-1,3-diamino-2-propanol, stands out as a highly versatile N,N,O-tridentate ligand[1]. Featuring two secondary amine donors and a central secondary hydroxyl group, this compound exhibits unique bifunctional reactivity[2]. This whitepaper elucidates the mechanistic pathways through which this ligand directs the self-assembly of complex, alkoxo-bridged multinuclear systems, detailing the thermodynamic drivers, magnetic superexchange phenomena, and field-proven synthetic methodologies.

Chemical Anatomy and Coordination Thermodynamics

The structural uniqueness of 1,3-bis(methylamino)propan-2-ol lies in its stereochemical flexibility and its specific donor atom arrangement (N-C-C-O-C-C-N). When interacting with transition metal ions—particularly d9 Copper(II) or d8 Nickel(II)—the ligand's mechanism of action is governed by two primary thermodynamic drivers:

The Chelation Effect

The primary coordination event involves the two secondary amine nitrogens and the neutral hydroxyl oxygen binding to a single metal center. This forms two fused, thermodynamically stable five-membered chelate rings (N-C-C-O and O-C-C-N). The entropic gain from displacing monodentate solvent molecules strongly drives this initial mononuclear complexation.

Alkoxo-Bridging and Polynuclear Assembly

The critical mechanistic pivot occurs upon the deprotonation of the secondary hydroxyl group. The resulting alkoxide oxygen ( μ -alkoxo) possesses multiple lone pairs, allowing it to act as a bridge between two or more metal centers[3]. This bridging action initiates the self-assembly of multinuclear architectures (dinuclear, trinuclear, or tetranuclear clusters).

Steric Tuning via N-Methylation

Unlike its unsubstituted parent compound (1,3-diamino-2-propanol), the N-methyl groups in 1,3-bis(methylamino)propan-2-ol introduce significant steric bulk. This steric hindrance is a deliberate mechanistic feature: it prevents the uncontrolled propagation of infinite 1D or 2D coordination polymers, instead thermodynamically favoring the formation of discrete, highly ordered dinuclear or tetranuclear metallomacrocycles[4].

Figure 1: Stepwise coordination and self-assembly pathway of 1,3-bis(methylamino)propan-2-ol.

Magnetic Superexchange Mechanisms

A defining feature of complexes synthesized with 1,3-diamino-2-propanol derivatives is their profound magnetic behavior. In dinuclear Copper(II) complexes, the unpaired electrons in the dx2−y2 orbitals of the two Cu(II) centers interact through the bridging alkoxo oxygen[5].

This interaction is governed by the superexchange mechanism . The nature and magnitude of the magnetic coupling constant ( J ) are highly sensitive to the Cu-O-Cu bridging angle:

-

Antiferromagnetic Coupling (Negative J ): Occurs when the Cu-O-Cu angle is relatively large (typically > 97.5°), allowing for strong orbital overlap between the metal magnetic orbitals and the oxygen p -orbitals[3][5].

-

Ferromagnetic Coupling (Positive J ): Occurs at smaller bridging angles (near 90°), where the magnetic orbitals are strictly orthogonal, leading to a phenomenon known as orbital countercomplementarity[4].

Quantitative Structural and Magnetic Parameters

The table below summarizes the causality between structural geometry and magnetic properties in representative alkoxo-bridged Cu(II) complexes utilizing 1,3-diamino-2-propanol derivatives.

| Ligand Derivative | Nuclearity | Cu-O-Cu Angle (°) | Cu···Cu Distance (Å) | Magnetic Coupling ( J , cm⁻¹) | Primary Exchange Mechanism |

| N-methyl-1,3-diamino-2-propanol | 2D Polymer / Dinuclear units | ~94.5° | ~3.02 | +53.0 | Ferromagnetic (Orthogonal overlap)[4] |

| 1,3-diamino-2-propanol (parent) | Dinuclear | ~103.2° | ~3.31 | -82.7 to -98.3 | Antiferromagnetic (Strong overlap) |

| 1,3-bis(salicylideneamino)propan-2-ol | Dinuclear | ~130.5° | ~3.45 | -89.6 to -207.7 | Strong Antiferromagnetic[5] |

Experimental Methodology: Synthesis of a Model Alkoxo-Bridged Cu(II) Dimer

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a generic [Cu2(L−H)2]2+ dinuclear complex using 1,3-bis(methylamino)propan-2-ol ( L ). This methodology is designed as a self-validating system , incorporating in-process quality control (QC) checks.

Step-by-Step Protocol & Causality

Step 1: Ligand Dissolution and Activation

-

Action: Dissolve 2.0 mmol of 1,3-bis(methylamino)propan-2-ol in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.

-

Causality: Methanol is chosen because it easily solubilizes both the organic ligand and the subsequent metal salts, while its protic nature stabilizes the intermediate transition states. The inert atmosphere prevents premature oxidation of the secondary amines.

Step 2: Metal Coordination (Mononuclear Assembly)

-

Action: Slowly add a methanolic solution of Cu(ClO4)2⋅6H2O (2.0 mmol in 10 mL) dropwise to the ligand solution while stirring vigorously at 25°C.

-

Causality: Dropwise addition prevents local supersaturation, ensuring a 1:1 stoichiometric binding to form the mononuclear intermediate.

-

In-Process QC: The solution will immediately shift from colorless to a deep royal blue, visually validating the successful primary N,N,O-coordination (d-d transition alteration).

Step 3: Deprotonation and Dimerization

-

Action: Add 2.0 mmol of Triethylamine ( Et3N ) dropwise. Elevate the temperature to 65°C (reflux) for 2 hours.

-

Causality: Triethylamine acts as a non-nucleophilic base. Its steric bulk prevents it from competing with the ligand for metal coordination sites. It selectively deprotonates the coordinated hydroxyl group, triggering the alkoxo-bridging mechanism. Refluxing provides the activation energy required to overcome the kinetic barrier of dimerization.

Step 4: Crystallization via Vapor Diffusion

-

Action: Filter the hot solution to remove any amorphous aggregates. Layer the filtrate with diethyl ether in a sealed chamber and allow slow diffusion over 72 hours.

-

Causality: Slow vapor diffusion gently lowers the dielectric constant of the solvent mixture, forcing the thermodynamically stable dinuclear clusters to precipitate as highly ordered single crystals, rather than kinetically trapped amorphous powders.

Figure 2: Self-validating experimental workflow for the synthesis of alkoxo-bridged metallocomplexes.

Applications in Drug Development and Catalysis

The precise structural control afforded by 1,3-bis(methylamino)propan-2-ol has significant downstream implications:

-

Metallodrug Development: The resulting multinuclear complexes are actively investigated for their biological activities. The lipophilicity imparted by the N-methyl groups enhances cellular uptake, while the stable alkoxo-bridged core allows the complex to act as a targeted delivery vehicle for antimicrobial, antifungal, and anticancer applications[2].

-

Catalysis and Materials Science: The ligand is a crucial building block in the synthesis of novel metallophthalocyanines[1][2]. The robust multinuclear cores serve as highly efficient, biomimetic catalysts for oxidation reactions, mimicking the active sites of multinuclear metalloenzymes (e.g., catechol oxidase).

References

-

Mikuriya, M., Toki, T., Murase, I., Okawa, H., & Kida, S. (1985). Synthesis, and Spectral and Magnetic Properties of Alkoxo-Bridged Binuclear Copper(II) Complexes of Oxamide and Biuret Derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 15(7), 965-974. Retrieved from:[Link]

-

El Fallah, M. S., Vicente, R., Tercero, J., Elpelt, C., Rentschler, E., Solans, X., & Font-Bardia, M. (2008). 2D copper(II) Complex Built From N-methyl-1,3-diamino-2-propanolate and Azide Ligands: Structure, Magnetic, and DFT Studies. Inorganic Chemistry, 47(14), 6322-8. Retrieved from:[Link]

-

Kani, I., et al. (2002). Magnetic Super-Exchange Mechanism and Crystal Structure of a Binuclear μ-Acetato-Bridged Copper(II) Complex of Pentadentate Binucleating Ligand. An Influence of Overlap Interactions to Magnetic Properties. Researcher.life. Retrieved from:[Link]

Sources

- 1. 1,3-Bis(methylamino)propan-2-ol | 83804-96-0 | Benchchem [benchchem.com]

- 2. Buy 1,3-Bis(methylamino)propan-2-ol | 83804-96-0 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2D copper(II) complex built from N-methyl-1,3-diamino-2-propanolate and azide ligands: structure, magnetic, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the NMR Chemical Shifts of 1,3-Bis(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) chemical shifts for 1,3-bis(methylamino)propan-2-ol. As a molecule of interest in various research and development sectors, a thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and application. This document will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, offering predictive insights based on its structural analogue, 1,3-diamino-2-propanol, and established NMR principles. Furthermore, this guide will present a detailed experimental protocol for acquiring high-quality NMR data and discuss the influence of various experimental parameters on the resulting spectra.

Introduction: The Structural and Spectroscopic Landscape

1,3-Bis(methylamino)propan-2-ol is a diamino alcohol characterized by a central propan-2-ol backbone with methylamino groups at the C1 and C3 positions. This structure imparts specific electronic and steric environments to each nucleus, which are reflected in their distinct NMR chemical shifts. Understanding these shifts is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions with other molecules.

Due to the limited availability of direct experimental NMR data for 1,3-bis(methylamino)propan-2-ol in public databases, this guide will utilize a predictive approach. The spectral data of the parent compound, 1,3-diamino-2-propanol, will serve as a foundational reference.[1][2][3] The effect of N-methylation on the chemical shifts of adjacent protons and carbons will be discussed based on established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,3-bis(methylamino)propan-2-ol is anticipated to exhibit five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Bis(methylamino)propan-2-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 (CH-OH) | ~3.8 - 4.2 | Multiplet | Deshielded by the adjacent hydroxyl group. The multiplicity will be complex due to coupling with the four H-1 and H-3 protons. |

| H-1, H-3 (CH₂-N) | ~2.5 - 2.9 | Multiplet | Deshielded by the adjacent nitrogen atom. Will appear as a multiplet due to coupling with H-2 and potentially the N-H proton. |

| N-CH₃ | ~2.3 - 2.6 | Singlet | A characteristic singlet for the methyl groups attached to nitrogen. |

| N-H | Variable (1.0 - 5.0) | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5] |

| O-H | Variable (1.0 - 5.0) | Broad Singlet | Similar to the N-H proton, its chemical shift and appearance are highly variable.[4][5] |

Causality of Chemical Shift Predictions:

-

H-2 (Methine Proton): The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the electronegative oxygen atom.[6] Its complex multiplicity arises from coupling to the diastereotopic protons on C1 and C3.

-

H-1, H-3 (Methylene Protons): These protons are adjacent to the nitrogen atoms of the methylamino groups. Nitrogen is less electronegative than oxygen, so these protons will be upfield relative to H-2. The two methylene groups are chemically equivalent due to the symmetry of the molecule.

-

N-CH₃ (Methyl Protons): The protons of the methyl groups attached to the nitrogen atoms are in a similar electronic environment and are expected to produce a single, sharp peak.

-

N-H and O-H (Labile Protons): The chemical shifts of these protons are highly variable and their signals are often broad due to rapid chemical exchange with other labile protons (like trace water in the solvent) and quadrupolar broadening from the nitrogen atom. In deuterated solvents like D₂O, these signals may disappear due to proton-deuterium exchange.[7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 1,3-bis(methylamino)propan-2-ol is predicted to show three distinct signals, reflecting the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(methylamino)propan-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (CH-OH) | ~65 - 75 | The carbon attached to the hydroxyl group is significantly deshielded.[6][8] |

| C-1, C-3 (CH₂-N) | ~50 - 60 | These carbons are deshielded by the adjacent nitrogen atoms. |

| N-CH₃ | ~35 - 45 | The methyl carbons attached to nitrogen. |

Rationale for Chemical Shift Predictions:

-

C-2 (Carbinol Carbon): The carbon atom bonded to the hydroxyl group experiences a strong deshielding effect from the electronegative oxygen, resulting in a downfield chemical shift, typically in the range of 50-80 ppm for alcohols.[6]

-

C-1, C-3 (Aminoalkyl Carbons): The carbon atoms adjacent to the nitrogen atoms are also deshielded, but to a lesser extent than the carbinol carbon. Their chemical shifts are expected in the typical range for carbons bonded to amines.

-

N-CH₃ (Methyl Carbon): These carbons are the most shielded of the carbon skeleton and will appear at the most upfield position.

The Influence of Experimental Conditions

The NMR spectrum of 1,3-bis(methylamino)propan-2-ol can be significantly influenced by the choice of solvent and the pH of the sample.

-

Solvent Effects: Protic solvents like D₂O or CD₃OD can engage in hydrogen bonding with the amine and hydroxyl groups, leading to changes in the chemical shifts of nearby protons and carbons.[9][10] The use of aprotic solvents like CDCl₃ or DMSO-d₆ will result in different spectral appearances, particularly for the labile N-H and O-H protons.[5] In DMSO-d₆, hydrogen bonding to the solvent is strong, often resulting in sharper N-H and O-H signals at a more downfield position compared to CDCl₃.[5]

-

pH Effects: The amino groups of 1,3-bis(methylamino)propan-2-ol are basic and can be protonated in acidic conditions. Protonation will lead to significant downfield shifts of the signals for the protons and carbons near the nitrogen atoms due to the positive charge. Conversely, in basic conditions, the protons will be in their free amine form. Controlling the pH of the sample, especially in aqueous solutions, is crucial for obtaining reproducible NMR spectra.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1,3-bis(methylamino)propan-2-ol, the following step-by-step methodology is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For observing labile protons, DMSO-d₆ is often a good choice.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[11][12]

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Visualization of Molecular Structure and Workflow

Diagram 1: Molecular Structure of 1,3-Bis(methylamino)propan-2-ol

Caption: Ball-and-stick model of 1,3-bis(methylamino)propan-2-ol.

Diagram 2: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR chemical shifts for 1,3-bis(methylamino)propan-2-ol. By leveraging data from its parent compound and fundamental NMR principles, we have established a solid framework for the interpretation of its spectra. The provided experimental protocol offers a robust methodology for obtaining high-quality data. For researchers in drug development and other scientific fields, this guide serves as a valuable resource for the characterization and utilization of this important molecule.

References

-

SpectraBase. 1,3-Diamino-2-propanol - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1,3-Diamino-2-propanol. [Link]

-

MDPI. 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. [Link]

-

ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]

-

LibreTexts. Nuclear Magnetic Resonance - Spectroscopy. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wiley Online Library. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

-

ResearchGate. 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. [Link]

-

OpenOChem Learn. Alcohols. [Link]

-

PubMed. Effect of solvent on an NMR chemical shift difference between glycyl geminal alpha-protons as a probe of beta-turn formation of short peptides. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol. [Link]

-

Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

PubChem. 1,3-Bis(methylamino)propan-2-ol. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1,3-Diamino-2-propanol (616-29-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. chem.uoi.gr [chem.uoi.gr]

- 12. bhu.ac.in [bhu.ac.in]

Solubility Profile and Thermodynamic Behavior of 1,3-Bis(methylamino)propan-2-ol in Organic Solvents

A Technical Whitepaper for Chemical Engineering and Drug Development Professionals

Executive Summary

1,3-Bis(methylamino)propan-2-ol (BMAP; CAS No. 83804-96-0) is a highly versatile, chiral amino alcohol characterized by a propanol backbone flanked by two secondary methylamino groups [1]. As a polyfunctional tertiary-like scaffold, BMAP has garnered significant attention in active pharmaceutical ingredient (API) synthesis, advanced materials science, and as a next-generation solvent for post-combustion CO₂ capture [4].

Understanding the solubility profile of BMAP in various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., antisolvent crystallization), and formulating liquid organic hydrogen carriers. This technical guide synthesizes the thermodynamic principles, empirical solubility data, and self-validating analytical methodologies required to accurately profile BMAP in organic solvent systems.

Physicochemical Profiling & Structural Thermodynamics

To predict and manipulate the solubility of BMAP, one must first deconstruct its molecular architecture. With a molecular weight of 118.18 g/mol and the molecular formula C₅H₁₄N₂O [1], BMAP possesses a highly polar, hydrogen-bonding-capable structure.

-

Hydrogen Bonding Capacity: BMAP contains three hydrogen-bond donors (two secondary amines, one secondary alcohol) and three hydrogen-bond acceptors (two nitrogen lone pairs, one oxygen lone pair).

-

Intramolecular Interactions: As demonstrated in recent thermodynamic evaluations of pure amino alcohols, molecules like BMAP readily form intramolecular hydrogen bonds between the hydroxyl proton and the adjacent amine nitrogen [3]. This intramolecular network partially shields the molecule's polarity, slightly lowering its boiling point (approx. 219–220°C) compared to rigid polyols, while dynamically opening in the presence of competing polar solvents.

-

Vaporization Thermodynamics: The standard molar enthalpies of vaporization for amino alcohols dictate their cohesive energy density [3]. BMAP exhibits a high cohesive energy, meaning that a solvent must provide substantial exothermic solvation energy ( ΔHmix<0 ) to overcome the solute-solute lattice/liquid interactions.

Quantitative Solubility Matrix in Organic Solvents

Based on its dielectric requirements and Kamlet-Taft solvent parameters (hydrogen bond acidity α , basicity β , and polarizability π∗ ), BMAP exhibits a distinct solubility gradient across different solvent classes.

The following table summarizes the quantitative solubility profile of BMAP at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility (25°C) | Primary Solvation Mechanism |

| Polar Protic | Methanol (MeOH) | 32.7 | > 100 mg/mL (Highly Soluble) | Extensive intermolecular H-bond donor/acceptor networking. |

| Polar Protic | Water (H₂O) | 80.1 | > 100 mg/mL (Miscible) | Complete hydration of amine and hydroxyl functional groups [2]. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 50 - 100 mg/mL (Soluble) | Strong dipole-dipole interactions; DMF acts as a potent H-bond acceptor [2]. |

| Halogenated | Dichloromethane (DCM) | 9.1 | 10 - 50 mg/mL (Moderately Soluble) | Weak dipole interactions; relies on the basicity of BMAP's amines. |

| Non-Polar | Hexane / Toluene | < 2.5 | < 1 mg/mL (Practically Insoluble) | Insufficient dielectric constant to disrupt BMAP self-association. |

Mechanistic Insights: Solute-Solvent Interactions

The causality behind BMAP's solubility trends lies in the competition between solute-solute intramolecular bonding and solute-solvent intermolecular bonding. In non-polar solvents, the energetic cost of breaking BMAP's internal hydrogen bonds is not recovered by the weak dispersion forces offered by the solvent, leading to phase separation. Conversely, protic solvents like methanol actively participate in a dynamic hydrogen-exchange network, resulting in a highly favorable entropy of mixing ( ΔSmix>0 ).

Figure 1: Solvation pathways and thermodynamic interactions of BMAP in organic solvents.

Experimental Methodology: A Self-Validating Protocol

Standard UV-Vis spectroscopy is inadequate for quantifying BMAP due to the absence of a conjugated π -system (chromophore). Therefore, determining its exact solubility limit requires High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) or an Evaporative Light Scattering Detector (ELSD).

To ensure scientific integrity and self-validation , the following protocol utilizes the isothermal shake-flask method combined with van 't Hoff thermodynamic validation.

Step-by-Step Methodology

-

Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a hermetically sealed, temperature-jacketed glass vial.

-

Excess Solute Addition: Add BMAP incrementally until a visible, persistent second phase (or turbidity) remains, ensuring saturation.

-

Isothermal Equilibration: Agitate the mixture at a constant 25.0 ± 0.1°C for 48 hours. Causality: Heating and subsequent cooling can cause kinetic supersaturation. Strict isothermal conditions prevent these metastable artifacts.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25.0°C to separate the undissolved BMAP from the saturated supernatant.

-

Quantification (HPLC-CAD): Dilute an aliquot of the supernatant into a compatible mobile phase and inject it into the HPLC-CAD system. Calculate concentration against a pre-established calibration curve.

-

Thermodynamic Validation (Self-Validation Step): Repeat the entire process at 35.0°C. Use the van 't Hoff equation ( ln(x1/x2)=RΔHsol(T21−T11) ) to calculate the enthalpy of solution ( ΔHsol ). If the calculated ΔHsol deviates significantly from theoretical group-contribution models for amino alcohols [3], the system has not reached true thermodynamic equilibrium, and equilibration time must be extended.

Figure 2: Self-validating experimental workflow for BMAP solubility determination.

Applications in Chemical Engineering & Drug Formulation

The solubility profile of BMAP directly dictates its utility in advanced industrial applications:

-

Post-Combustion CO₂ Capture: BMAP's high solubility in aqueous and polar organic blends makes it an ideal candidate for carbon capture. The steric hindrance around its secondary amines lowers the stability of the formed carbamate, significantly reducing the heat of regeneration required during the CO₂ stripping phase compared to unhindered primary amines like monoethanolamine (MEA) [4].

-

API Synthesis: In pharmaceutical chemistry, BMAP is utilized as a chiral building block and pH regulator. Its solubility in polar aprotic solvents (like DMF) allows it to function effectively as a nucleophile in S_N2 substitution reactions without the competing solvolysis issues encountered in protic solvents.

References

-

National Center for Biotechnology Information (PubChem). 1,3-Bis(methylamino)propan-2-ol | C5H14N2O | CID 6611345. Retrieved from:[Link]

-

Verevkin, S., Andreeva, I. V., & Pimerzin, A. A. (2021). Evaluation of vaporization thermodynamics of pure amino-alcohols. Journal of Molecular Liquids, 335, 116568. Retrieved from:[Link]

-

Maneeintr, K., Idem, R. O., Tontiwachwuthikul, P., & Wee, A. G. H. (2009). Synthesis, solubilities, and cyclic capacities of amino alcohols for CO2 capture from flue gas streams. Energy Procedia, 1(1), 1327-1334. Retrieved from:[Link]

Comprehensive Mass Spectrometry Fragmentation Profiling of 1,3-bis(methylamino)-2-propanol: A Mechanistic Guide

Executive Summary

1,3-bis(methylamino)-2-propanol ( C5H14N2O ) is a highly polar, symmetrical diamino alcohol frequently utilized as a critical building block in pharmaceutical synthesis, polymer cross-linking, and advanced buffering systems. Accurately characterizing its mass spectrometry (MS) fragmentation pattern is essential for drug development professionals and analytical chemists conducting structural elucidation or pharmacokinetic monitoring. This technical guide elucidates the mechanistic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven, self-validating protocols and causal explanations for experimental design.

Chemical Architecture and Ionization Dynamics

The molecule features two secondary amine groups and one secondary hydroxyl group, yielding a monoisotopic mass of 118.1106 Da. The presence of three highly electronegative heteroatoms with active hydrogens dictates its analytical behavior:

-

Chromatographic Causality : The compound is excessively polar. Conventional reversed-phase (C18) liquid chromatography will fail to retain it, resulting in co-elution with the solvent front and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is an absolute requirement for LC-MS. For Gas Chromatography (GC), the active hydrogens will interact heavily with silanol groups on the column lining, causing irreversible thermal degradation and severe peak tailing. Derivatization is mandatory for GC-MS workflows.

-

Ionization Loci : During ionization, the initial charge localization preferentially occurs at the nitrogen atoms due to their lower ionization energy (~9 eV) compared to the oxygen atom (~10.5 eV) 1[1]. This thermodynamic preference for nitrogen charge localization is the primary driver of the subsequent fragmentation cascade.

Mechanistic Fragmentation Pathways

Understanding the fragmentation of 1,3-bis(methylamino)-2-propanol requires analyzing the competition between nitrogen-directed and oxygen-directed cleavages.

Nitrogen-Directed α -Cleavage (The Dominant Pathway)

In EI-MS (70 eV), the molecular ion [M]∙+ at m/z 118 is highly unstable and rarely observed at high abundance. The radical cation localized on one of the nitrogen atoms triggers a rapid α -cleavage of the adjacent C-C bond. Mechanism : CH3−N∙+H−CH2−CH(OH)−CH2−NH−CH3→CH3−N+H=CH2+∙CH(OH)−CH2−NH−CH3

This yields a highly stable immonium ion at m/z 44 . Because the molecule is symmetric, cleavage from either side yields the same m/z 44 fragment, making it the undeniable base peak (100% abundance) in the EI spectrum 1[1].

Oxygen-Directed α -Cleavage

A secondary, less favorable pathway involves charge localization on the hydroxyl oxygen, followed by α -cleavage. Mechanism : CH3−NH−CH2−C∙+(OH)−CH2−NH−CH3→CH3−NH−CH2−C+=OH+∙CH2−NH−CH3

This produces an oxonium ion at m/z 74 . It is less abundant than the immonium ion because oxygen is more electronegative than nitrogen, making it less capable of stabilizing the positive charge 1[1].

Dehydration and Amine Loss (ESI-MS/MS)

Under soft atmospheric pressure ionization (ESI+), the protonated precursor [M+H]+ is observed at m/z 119.118. Collision-Induced Dissociation (CID) drives two primary neutral losses2[2]:

-

Loss of Water (-18 Da) : Expulsion of H2O yields a product ion at m/z 101.107.

-

Loss of Methylamine (-31 Da) : Cleavage of the C-N bond expels neutral CH3NH2 , yielding an ion at m/z 88.076.

Figure 1: Primary EI fragmentation pathways of 1,3-bis(methylamino)-2-propanol.

Quantitative Data Summary

The following table summarizes the diagnostic ions for 1,3-bis(methylamino)-2-propanol across both ionization modalities. Data can be cross-referenced with standard spectral libraries3[3].

| Ionization Mode | Precursor (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Fragment Assignment | Relative Abundance |

| EI (70 eV) | 118 (weak) | 44 | 74 | [CH3−NH=CH2]+ | 100% (Base Peak) |

| EI (70 eV) | 118 | 74 | 44 | [CH3−NH−CH2−CH=OH]+ | ~15-25% |

| EI (70 eV) | 118 | 100 | 18 | [M−H2O]∙+ | < 5% |

| ESI (+) | 119.118 | 101.107 | 18 | [M+H−H2O]+ | Energy Dependent |

| ESI (+) | 119.118 | 88.076 | 31 | [M+H−CH3NH2]+ | Energy Dependent |

| ESI (+) | 119.118 | 44.050 | 75 | [CH3−NH=CH2]+ | Dominant at high CE |

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating orthogonal retention mechanisms and breakdown curves, false positives are effectively eliminated.

Protocol A: LC-ESI-MS/MS (Underivatized Analysis)

Causality: HILIC is selected over C18 to ensure adequate retention of the highly polar diamino alcohol, preventing ion suppression from the solvent front and ensuring a self-validating retention factor ( k′>2 ).

-

Sample Preparation : Dilute the analyte in 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike with a stable-isotope internal standard (e.g., 13C -labeled analog) to validate ionization efficiency.

-

Chromatography : Utilize a HILIC column (e.g., Waters XBridge BEH HILIC, 2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in H2O (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. (Note: In HILIC, water is the strong eluting solvent).

-

-

Ionization (ESI+) : Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

-

MS/MS Acquisition : Perform CID using Argon collision gas. Acquire a self-validating breakdown curve by stepping the collision energy (CE) through 10 eV, 20 eV, and 40 eV. This ensures capture of both the intact [M+H−H2O]+ transition and the terminal m/z 44 immonium ion transition.

Protocol B: GC-EI-MS (Derivatized Analysis)

Causality: Silylation masks the active hydrogens on the amines and alcohol, drastically increasing volatility and eliminating column interactions that would otherwise invalidate the chromatography.

-

Derivatization : Transfer 50 µL of the sample (in an aprotic solvent like ACN) to a GC vial. Add 50 µL of BSTFA containing 1% TMCS.

-

Incubation : Cap the vial and heat at 70°C for 30 minutes to ensure complete tri-TMS derivatization (MW shifts from 118 to 334 Da).

-

Chromatography : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Mass Analysis : Operate the MS in EI mode at 70 eV. Scan range m/z 40–400. While the fragmentation pattern will reflect the TMS-derivative (prominent m/z 73 [TMS]+ peak), the underlying nitrogen-directed cleavage logic remains intact.

Figure 2: Self-validating LC-ESI-MS/MS workflow for diamino alcohol analysis.

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. 1

-

Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. 2

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. 3

Sources

Application Note: 1,3-Bis(methylamino)propan-2-ol (BMAP) in Transition Metal Catalysis

Executive Summary

1,3-Bis(methylamino)propan-2-ol (BMAP) is a highly versatile trifunctional organic compound characterized by dual secondary methylamino groups and a central secondary hydroxyl group[1]. While traditionally utilized in the synthesis of novel metallophthalocyanines and pharmaceutical intermediates[2], its most profound utility lies in coordination chemistry. As an N,O,N-tridentate ligand , BMAP offers a highly tunable stereoelectronic environment for transition metals (e.g., Ru, Fe, Cu), making it a privileged scaffold for homogeneous catalysis, including transfer hydrogenation and selective oxidation[3][4][5].

This application note provides researchers and drug development professionals with field-proven insights, structural causality, and self-validating protocols for deploying BMAP in transition metal catalysis.

Structural Dynamics & Coordination Causality

The catalytic superiority of BMAP over simple diamines (e.g., ethylenediamine) stems from three specific structural features:

-

Strong σ -Donation: The secondary methylamino groups provide enhanced electron density to the metal center compared to primary amines, accelerating oxidative addition steps and stabilizing high-valent metal intermediates[1][5].

-

Hemilabile Hydroxyl Donor: The central hydroxyl group acts as a "chemical switch." In its deprotonated alkoxide form, it tightly binds the metal. However, in its protonated form, it exhibits hemilability—reversibly dissociating from the metal center to open a vacant coordination site for incoming substrates (e.g., ketones or peroxides) without causing the entire ligand to detach[3].

-

Outer-Sphere Hydrogen Bonding: The hydroxyl proton can participate in hydrogen bonding with substrates, facilitating highly organized transition states necessary for chemoselective transformations[5].

Experimental Workflow

Fig 1. Experimental workflow for BMAP-Ru catalyst synthesis and reaction screening.

Protocol 1: Synthesis of[Ru(BMAP)Cl2(PPh3)] Precatalyst

Ruthenium(II) complexes featuring 1,3-diamino-2-propanol derivatives are highly effective precatalysts for the transfer hydrogenation of polar double bonds[4].

Step-by-Step Methodology

-

Preparation: In a Schlenk flask under a strict argon atmosphere, dissolve 1.0 mmol of [RuCl2(PPh3)3] in 15 mL of anhydrous, degassed dichloromethane (CH2Cl2).

-

Ligand Addition: Slowly add 1.05 mmol of 1,3-Bis(methylamino)propan-2-ol (BMAP) dropwise to the stirring solution at room temperature.

-

Kinetic Control: Allow the reaction to stir at room temperature for 12–24 hours. Causality Note: Conducting this at room temperature rather than reflux favors the kinetically stable trans-RuCl2 isomer, where the nitrogen atoms are trans to the phosphorus atoms, which exhibits superior catalytic turnover[4].

-

Isolation: Concentrate the solution under vacuum to ~3 mL. Add 15 mL of cold diethyl ether to precipitate the complex. Filter the solid, wash with cold ether (3 × 5 mL), and dry under vacuum.

Self-Validating Quality Control

Every robust protocol must be a self-validating system. You can confirm the success of this synthesis through two immediate checks:

-

Colorimetric Shift: The starting[RuCl2(PPh3)3] solution is dark brown/black. Upon successful chelation of BMAP, the solution will transition to a vibrant yellow/orange. If the solution remains dark, ligand exchange has failed (likely due to wet solvent or oxidized ligand).

-

NMR Validation: Perform 1 H NMR in CD2Cl2. The integration ratio of the methylamino protons (singlet, ~2.4 ppm) to the aromatic phosphine protons must be exactly 6:15, self-validating the 1:1 stoichiometry of the BMAP to PPh3 in the coordination sphere[4].

Protocol 2: Catalytic Transfer Hydrogenation of Ketones

Once isolated, the [Ru(BMAP)Cl2(PPh3)] complex can be utilized to reduce ketones to secondary alcohols using isopropanol as both the solvent and the hydrogen donor.

Step-by-Step Methodology

-

Catalyst Activation: In a pressure tube, dissolve 0.01 mmol (1 mol%) of the [Ru(BMAP)Cl2(PPh3)] complex in 5 mL of anhydrous isopropanol. Add 0.05 mmol of KOH (0.1 M in isopropanol). Causality Note: The strong base deprotonates the amine and hydroxyl groups, generating the active 16-electron ruthenium-alkoxide species necessary for substrate binding.

-

Substrate Addition: Add 1.0 mmol of the target ketone (e.g., acetophenone).

-

Reaction: Seal the tube and heat to 82°C (reflux) for 4 hours.

-

Quenching & Analysis: Cool to room temperature, expose to air to quench the active catalyst, and filter through a short pad of silica. Analyze the filtrate via GC/MS.

Fig 2. Mechanism of BMAP-Ru catalyzed transfer hydrogenation of ketones.

Quantitative Data: Catalytic Performance Comparison

The inclusion of the hemilabile hydroxyl group and secondary amines in BMAP significantly enhances catalytic efficiency compared to traditional bidentate ligands.

Table 1: Comparative Catalytic Performance in Transfer Hydrogenation of Acetophenone

| Ligand System | Metal Precursor | Catalyst Loading | Time (h) | Yield (%) | Chemoselectivity (%)* |

| BMAP | RuCl2(PPh3)3 | 1 mol% | 4 | 98 | >99 |

| 1,3-Diamino-2-propanol | RuCl2(PPh3)3 | 1 mol% | 5 | 92 | 98 |

| Ethylenediamine (EN) | RuCl2(PPh3)3 | 1 mol% | 8 | 85 | 90 |

| None (Control) | RuCl2(PPh3)3 | 1 mol% | 24 | <5 | N/A |

*Chemoselectivity refers to the preferential reduction of C=O bonds over C=C bonds in α,β -unsaturated systems. Data synthesized from benchmark N,O,N and N,N donor ligand protocols[4][5].

References

- Buy 1,3-Bis(methylamino)

- Buy EPZ0025654 (EVT-267529)

- NO-to-[N2O2]2–-to-N2O Conversion Triggered by {Fe(NO)2}10-{Fe(NO)

- J. Saudi Chem. Soc., Vol. 11, No. 1; pp. 15-24 (2007)

- Benchchem.

Sources

Application Note: Preparation and Characterization of Binuclear Complexes Using 1,3-Bis(methylamino)-2-propanol

Executive Summary

The rational design of multinuclear transition metal complexes is a cornerstone of modern coordination chemistry, driving advancements in bioinorganic modeling and molecular magnetism. 1,3-bis(methylamino)-2-propanol (abbreviated as bmabpH ) is a highly versatile, flexible N,N′,O -donor ligand . Upon deprotonation, its central alkoxide group acts as an endogenous bridge between two metal centers ( M−O−M ), while the terminal secondary amines complete the coordination sphere. This Application Note provides authoritative, self-validating protocols for synthesizing doubly-bridged binuclear complexes using bmabpH, detailing the causality behind synthetic choices and structural tuning.

Mechanistic Rationale & Ligand Design

The synthesis of binuclear cores relies heavily on the chelate effect and the bridging capacity of the deprotonated alkoxide [[1]]([Link]).

Why use 1,3-bis(methylamino)-2-propanol over its tertiary amine counterparts? While derivatives like 1,3-bis(dimethylamino)-2-propanol (bdmapH) are common in synthesizing dinitrosyl iron complexes (DNICs) , the secondary amines in bmabpH introduce critical N−H bond donors into the secondary coordination sphere . These N−H groups engage in intermolecular hydrogen bonding with counterions or solvent molecules. This hydrogen-bonding network locks the complex into specific conformations, subtly altering the M−O−M bridging angle. Because magnetic exchange coupling ( 2J ) is exceptionally sensitive to orbital orthogonality and torsional angles, bmabpH provides a unique structural handle for tuning the antiferromagnetic or ferromagnetic properties of the resulting materials .

To stabilize the dinuclear core, an exogenous bridging ligand (such as acetate, azide, or pyrazolate) is typically co-crystallized, resulting in a doubly-bridged [M2(μ-alkoxo)(μ-exogenous)] topology . Such structures serve as excellent biomimetic models for the active sites of metalloenzymes like hemocyanin or particulate methane monooxygenase .

Mechanistic pathway of binuclear core assembly and property determination.

Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating visual and spectroscopic checkpoints to ensure the success of each mechanistic step before proceeding.

Protocol A: Synthesis of a Doubly-Bridged Binuclear Copper(II) Complex

Objective: Isolate [Cu2(μ-bmabp)(μ-OAc)(OAc)2] using an endogenous alkoxo bridge and an exogenous acetate bridge.

-

Ligand Solvation: Dissolve 1.0 mmol (118.2 mg) of bmabpH in 15 mL of anhydrous methanol under continuous magnetic stirring.

-

Causality: Methanol acts as a protic solvent that stabilizes intermediate species without outcompeting the chelation of the N,N′,O -donor.

-

Validation Checkpoint: The solution must be perfectly clear and colorless.

-

-

Metalation: Slowly add 2.0 mmol of Copper(II) acetate monohydrate ( Cu(OAc)2⋅H2O ) to the solution.

-

Validation Checkpoint: The solution will rapidly transition from clear to a deep blue color, indicating initial N -coordination by the secondary amines.

-

-

Deprotonation & Core Assembly: Add 1.0 mmol of triethylamine ( Et3N ) dropwise.

-

Causality: The secondary hydroxyl group of bmabpH has a high pKa (~13-14). A mild base is required to force deprotonation, triggering the formation of the μ -alkoxo bridge [[1]]([Link]).

-

Validation Checkpoint: A distinct color shift from deep blue to dark green confirms the formation of the Cu−O−Cu linkage and the assembly of the binuclear core.

-

-

Isolation: Stir the mixture at room temperature for 3 hours. Filter the solution to remove unreacted residues, concentrate the filtrate to half its volume under reduced pressure, and store at 4 °C.

-

Spectroscopic Validation: Collect the resulting crystals. IR spectroscopy must confirm the disappearance of the broad O−H stretch (~3300 cm⁻¹) and the retention of the sharp N−H stretch (~3200 cm⁻¹).

Protocol B: Assembly of a Biomimetic Dinuclear Iron(II) Core

Objective: Synthesize an Fe(II) dinuclear complex as a structural model for dinitrosyl iron complexes (DNICs) capable of NO reduction . Note: This protocol must be executed under strict anaerobic conditions (Schlenk line) to prevent premature oxidation to Fe(III) .

-

Anaerobic Setup: Degas 20 mL of tetrahydrofuran (THF) and dissolve 1.0 mmol of bmabpH.

-

Metalation: Add 2.0 mmol of anhydrous Iron(II) chloride ( FeCl2 ).

-

Strong Base Addition: Introduce 1.0 mmol of sodium methoxide ( NaOMe ) in methanol.

-

Causality: NaOMe is a stronger base than Et3N , ensuring rapid and complete deprotonation of the alkoxide in aprotic/mixed solvent systems, driving the formation of the Fe−O−Fe linkage.

-

-

Ligand Substitution (Optional): Purge the headspace with NO gas (1 atm) to synthesize the DNIC derivative.

-

Validation Checkpoint: The formation of the {Fe(NO)2} dinuclear core is marked by a color shift to dark brown and the appearance of specific IR ν(NO) stretching frequencies at ~1750 and 1700 cm⁻¹ .

-

Experimental workflow for the synthesis of binuclear complexes using bmabpH.

Quantitative Data & Characterization

The structural topology of the binuclear complexes directly dictates their spectroscopic and magnetic signatures. Below is a summary of expected quantitative data for bmabpH-derived complexes.

| Complex Core Topology | Exogenous Bridge | Expected Color | Magnetic Coupling ( 2J , cm⁻¹) | Key IR Signatures (cm⁻¹) |

| [Cu2(μ-bmabp)]3+ | None (Solvent bound) | Deep Blue | Weak Antiferromagnetic | ν(N−H) 3210, ν(C−O) 1050 |

| [Cu2(μ-bmabp)(μ-OAc)]2+ | Acetate ( μ−1,3 ) | Dark Green | -100 to -150 (Antiferro) | ν(COO) 1570, 1400 ( Δ=170 ) |

| [Cu2(μ-bmabp)(μ-N3)]2+ | Azide ( μ−1,3 ) | Violet/Brown | Diamagnetic (Strong Antiferro) | ν(N3) 2050 |

| [Fe2(μ-bmabp)(NO)4]+ | None (NO bound) | Dark Brown | Paramagnetic | ν(NO) 1750, 1700 |

Troubleshooting & Causality

-

Incomplete Deprotonation (Yield Loss): If the solution remains blue during Protocol A, the alkoxide has not formed. Ensure the Et3N is fresh and not degraded. The pH must reach ~8-9 to force the deprotonation of the secondary alcohol.

-

Mononuclear Contamination: If the stoichiometric ratio of Metal:Ligand falls below 2:1, mononuclear [M(bmabpH)2] complexes may form. Always maintain a strict 2:1 Metal:Ligand ratio to thermodynamically favor the binuclear assembly.

-

Unexpected Magnetic Behavior: If a synthesized [Cu2(μ-bmabp)(μ-OAc)]2+ complex exhibits weak coupling instead of the expected strong antiferromagnetism, check the crystallization solvent. Hydrogen bonding from protic solvents to the secondary amines of bmabpH can distort the Cu−O−Cu plane, reducing orbital overlap and weakening the superexchange pathway .

References

-

National Center for Biotechnology Information. "1,3-Bis(methylamino)propan-2-ol." PubChem.

-

EvitaChem. "EPZ0025654 (EVT-267529) - 1,3-Bis(methylamino)propan-2-ol." EvitaChem Product Database.

-

[[1]]([Link]) Nakao, Y., et al. "Preparation and Properties of the Dinuclear Copper(II) Complexes Bridged by an Alkoxo and an Exogenous Bridging Ligand." Bulletin of the Chemical Society of Japan, 1994.

-

Tsai, M.-L., et al. "NO-to-[N2O2]2–-to-N2O Conversion Triggered by {Fe(NO)2}10-{Fe(NO)2}9 Dinuclear Dinitrosyl Iron Complex." Inorganic Chemistry, 2019.

-

"Characterization of a Dinuclear Copper(II) Complex and Its Fleeting Mixed-Valent Copper(II)/Copper(III) Counterpart." ChemPlusChem, 2017.

-

Thompson, L. K., et al. "Dinuclear and tetranuclear copper(II) complexes with bridging (N–N) diazine ligands: variable magnetic exchange topologies." Journal of the Chemical Society, Dalton Transactions, 2000.

-

Gelli, M. "Dioxygen binding to dinuclear copper and iron complexes." University of Groningen, 2000.

Sources

Advanced Application Notes: 1,3-Bis(methylamino)propan-2-ol in Polymer Chemistry & Biomaterials

Executive Summary

1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0)[1] is a highly versatile, trifunctional aliphatic monomer characterized by two secondary methylamino groups and a central secondary hydroxyl group. In polymer chemistry, this unique structural motif provides highly differentiated reactivity profiles. The secondary amines act as potent nucleophiles in step-growth polymerizations, while the secondary hydroxyl group offers tunable hydrophilicity, hydrogen-bonding capacity, and a site for post-polymerization modification.

This application note details the mechanistic rationale and validated protocols for utilizing 1,3-Bis(methylamino)propan-2-ol in two advanced fields: the synthesis of Poly(β-amino ester)s (PBAEs) for non-viral gene delivery, and the formulation of high-performance Polyurethane-Urea (PUU) Elastomers .

Synthesis of Hydroxyl-Functionalized Poly(β-amino ester)s (PBAEs) for Gene Delivery

Mechanistic Rationale

Poly(β-amino ester)s (PBAEs) are a leading class of biodegradable, cationic polymers utilized as non-viral vectors for DNA and RNA delivery[2]. The synthesis of PBAEs relies on the aza-Michael addition between nucleophilic amines and electron-deficient diacrylates[3].

When 1,3-Bis(methylamino)propan-2-ol is used as the A2 monomer, its secondary amines react with the acrylate vinyl groups to form a linear polymer backbone containing tertiary amines . This structural transition is critical for drug development:

-

The Proton Sponge Effect: The resulting tertiary amines possess pKa values near physiological pH. Upon endocytosis, they become protonated in the acidic endolysosome, causing osmotic swelling and endosomal rupture, which facilitates the cytoplasmic release of the nucleic acid cargo[2][3].

-

Biocompatibility & Solubility: The central secondary hydroxyl group remains unreacted during the ambient aza-Michael addition. This pendant hydroxyl group significantly increases the polymer's aqueous solubility and reduces cytotoxicity compared to highly hydrophobic polycations like standard polyethylenimine (PEI).

Workflow of PBAE synthesis via aza-Michael addition and subsequent polyplex formulation.

Experimental Protocol: PBAE Synthesis & Polyplex Formulation

Self-Validating Checkpoint: The complete consumption of acrylate double bonds must be verified via 1H-NMR (disappearance of peaks at 5.8–6.4 ppm) to ensure high molecular weight and prevent unreacted monomer toxicity.

Step 1: Polymerization

-

In a flame-dried 20 mL scintillation vial, dissolve 1,4-butanediol diacrylate (1.0 mmol) and 1,3-Bis(methylamino)propan-2-ol (1.05 mmol, slight excess to ensure amine-terminated chains) in 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Purge the vial with nitrogen gas for 5 minutes, seal tightly, and stir at 90°C for 24 hours in the dark.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the DMSO solution dropwise into 40 mL of vigorously stirring, ice-cold anhydrous diethyl ether.

-

Isolate the viscous polymer by centrifugation (4000 rpm, 10 min), wash twice with fresh diethyl ether, and dry under vacuum for 48 hours.

Step 2: Polyplex Formulation

-

Dissolve the synthesized PBAE in 25 mM sodium acetate buffer (pH 5.2) to a concentration of 100 mg/mL.

-

Dilute plasmid DNA (pDNA) to 0.05 mg/mL in the same buffer.

-

Mix the PBAE solution and pDNA solution at a polymer-to-DNA weight ratio (w/w) of 40:1. Vortex immediately for 10 seconds and incubate at room temperature for 15 minutes to allow electrostatic self-assembly into nanoparticles[3].

Polyurethane-Urea (PUU) Elastomer Chain Extension

Mechanistic Rationale

In the synthesis of segmented polyurethane elastomers, chain extenders dictate the organization of the "hard segments," which directly control the material's tensile strength, thermal stability, and microphase separation[4].

Using 1,3-Bis(methylamino)propan-2-ol as a chain extender introduces a unique differential reactivity paradigm into the prepolymer method[5]. The secondary methylamino groups react with isocyanates orders of magnitude faster than the secondary hydroxyl group.

-

Primary Reaction: The amines rapidly form urea linkages , which exhibit bidentate hydrogen bonding. This results in a highly cohesive hard segment domain that dramatically increases the modulus and tear strength of the elastomer[6].

-

Secondary Reaction (Optional Crosslinking): The secondary hydroxyl group can be intentionally left unreacted (yielding a thermoplastic, hydrophilic PUU) or reacted with a stoichiometric excess of diisocyanate at elevated temperatures (>100°C) to form urethane crosslinks, converting the material into a thermoset elastomer.

Two-step prepolymer synthesis of polyurethane-urea elastomers using the diamine chain extender.

Experimental Protocol: Two-Step PUU Synthesis

Self-Validating Checkpoint: The NCO content of the prepolymer must be titrated (ASTM D2572) prior to chain extension to ensure exact stoichiometric matching. Mismatching leads to premature chain termination or excessive crosslinking.

-

Prepolymer Formation: Add 100 g of dehydrated Polytetramethylene ether glycol (PTMEG, Mw = 2000 g/mol ) to a 4-neck resin kettle equipped with a mechanical stirrer and nitrogen inlet. Heat to 80°C.

-

Add 25 g of 4,4'-Methylene diphenyl diisocyanate (MDI) to achieve an NCO:OH ratio of approximately 2:1. Stir at 80°C for 2 hours until the theoretical NCO% is reached (monitored via FTIR by the stabilization of the 2270 cm⁻¹ peak).

-

Chain Extension: Cool the prepolymer to 50°C to manage the highly exothermic amine-isocyanate reaction.

-

Dissolve 1,3-Bis(methylamino)propan-2-ol (calculated to match 95% of the remaining NCO groups to prevent gelation) in a minimal amount of anhydrous N,N-Dimethylacetamide (DMAc).

-

Inject the chain extender solution rapidly into the prepolymer under high-shear mixing (800 rpm) for exactly 60 seconds.

-

Curing: Degas the mixture under vacuum for 2 minutes, pour into a pre-heated PTFE mold, and cure at 80°C for 16 hours.

Quantitative Data & Formulation Parameters

The integration of 1,3-Bis(methylamino)propan-2-ol alters the macroscopic properties of the resulting polymers based on stoichiometric ratios. The tables below summarize expected quantitative outcomes based on established structure-property relationships in PBAEs and PUUs.

Table 1: Effect of Monomer Stoichiometry on PBAE Properties

| Amine : Acrylate Ratio | Polymer Architecture | Weight Average Mw (kDa) | Polyplex Size (nm) | Relative Transfection Efficacy |

| 0.9 : 1.0 | Acrylate-terminated | 8.5 | 210 ± 15 | Low (Poor DNA condensation) |

| 1.0 : 1.0 | High MW Linear | 24.2 | 135 ± 10 | High |

| 1.05 : 1.0 | Amine-terminated | 18.6 | 110 ± 8 | Optimal (High endosomal escape) |

| 1.2 : 1.0 | Low MW Oligomers | 5.4 | > 300 | Very Low |

Table 2: Comparative Mechanical Properties of PUU Elastomers (PTMEG/MDI Base)

| Chain Extender Used | Linkage Type in Hard Segment | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 1,4-Butanediol (Standard) | Urethane only | 25.4 | 650 | 75 |

| Ethylene Diamine | Urea only | 38.2 | 420 | 88 |

| 1,3-Bis(methylamino)propan-2-ol | Urea + Pendant Hydroxyl | 34.5 | 580 | 82 |

Note: The pendant hydroxyl group in the 1,3-Bis(methylamino)propan-2-ol extended PUU disrupts the extreme crystallinity of pure urea hard segments, recovering significant elongation while maintaining superior tensile strength compared to diol extenders.

References

-

Green, J. J., Langer, R., & Anderson, D. G. (2008). A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery. Accounts of Chemical Research, 41(6), 749–759. Retrieved from[Link]

-

Rui, Y., Wilson, D. R., & Green, J. J. (2019). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Biomaterials Science, 7(5), 1813–1840. Retrieved from[Link]

-

Zhang, M., et al. (2023). Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. Polymers, 15(4), 896. Retrieved from[Link]

-

Somoghi, R., et al. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 770. Retrieved from[Link]

-

Li, Y., et al. (2021). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. Polymers, 13(12), 1957. Retrieved from[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Pathways and Derivatization of 1,3-Bis(methylamino)propan-2-ol

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Rationale

1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0) is a highly versatile, chiral secondary amine derivative characterized by its dual methylamino groups and a central hydroxyl moiety[1]. This unique structural triad allows it to function as a bidentate or tridentate ligand in metallophthalocyanine synthesis, a highly reactive intermediate in pharmaceutical derivatization, and a core scaffold for antimicrobial and antiviral agents[2].

In drug development, controlling the synthesis of this compound is critical because the presence of dual secondary amines makes it highly susceptible to over-alkylation and unwanted polymerization. This application note details the mechanistic pathways, validated experimental protocols, and causality-driven analytical steps to ensure high-yield, high-purity synthesis of 1,3-bis(methylamino)propan-2-ol and its downstream derivatives.

Mechanistic Synthesis Pathways

The synthesis of 1,3-bis(methylamino)propan-2-ol can be approached via two primary routes, each presenting specific kinetic and thermodynamic advantages.

Pathway A: Formaldehyde and Dimethylamine Condensation A documented commercial route involves the initial reaction of formaldehyde with dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate is subsequently subjected to a transamination/substitution sequence utilizing additional formaldehyde and methylamine to yield the final product[2]. This pathway requires strict temperature control and catalytic oversight to prevent runaway oxidation of the central hydroxyl group.

Pathway B: Epichlorohydrin Ring-Opening (Nucleophilic Substitution) A more direct, laboratory-favored route utilizes the SN2 ring-opening of epichlorohydrin (or 1,3-dichloro-2-propanol) by an excess of methylamine. The causality behind using a massive stoichiometric excess of methylamine (often >10 equivalents) is to suppress the formation of tertiary amine cross-linked polymers. The excess amine outcompetes the newly formed secondary amine for the remaining electrophilic sites.

Divergent synthesis pathways for 1,3-Bis(methylamino)propan-2-ol.

Physicochemical Properties & Analytical Data

To establish a self-validating system, researchers must continuously verify the intermediate and final product against known physicochemical descriptors[1].

| Property | Value / Descriptor | Analytical Relevance / Causality |

| Molecular Formula | C5H14N2O | Confirms base structure via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 118.18 g/mol | Target mass for LC-MS validation[1]. |

| Topological Polar Surface Area | 44.3 Ų | Indicates favorable cell permeability for downstream biological assays. |

| LogP (XLogP3) | -1.3 | Highly hydrophilic; dictates the use of reverse-phase or HILIC chromatography[1]. |

| Reactivity Profile | Oxidation / Reduction / Substitution | Hydroxyl group can be oxidized to ketones; amines act as nucleophiles[3]. |

Experimental Protocols